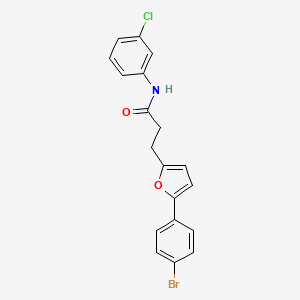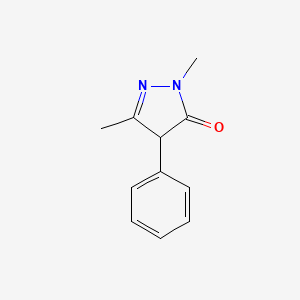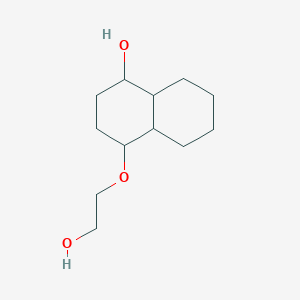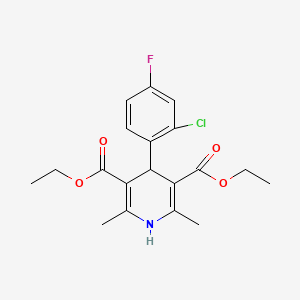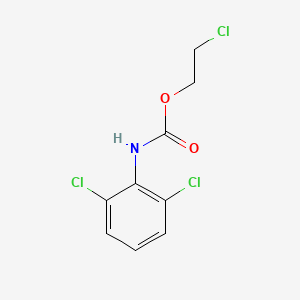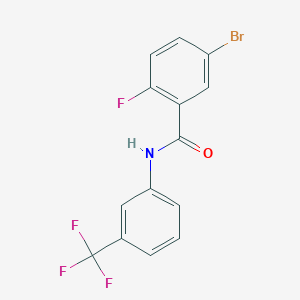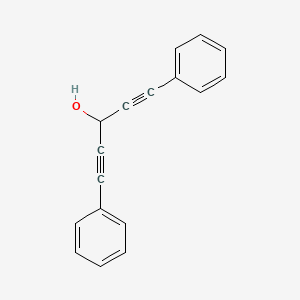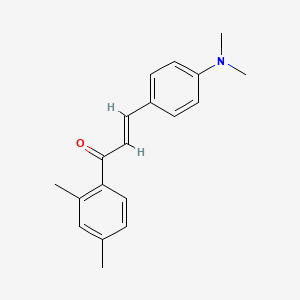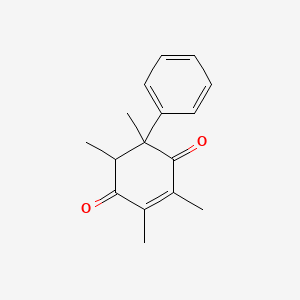
Cyclohex-2-ene-1,4-dione, 2,3,5,6-tetramethyl-5-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Phenyl-2,3,5,6-tetramethyl-2-cyclohexene-1,4-dione: is an organic compound with the molecular formula C16H18O2 It is characterized by a cyclohexene ring substituted with phenyl and methyl groups, making it a highly substituted cyclohexene derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2,3,5,6-tetramethyl-2-cyclohexene-1,4-dione typically involves multi-step organic reactions. One common method is the Knoevenagel-Michael cascade reaction , which involves the condensation of a 1,3-dicarbonyl compound with an aldehyde in the presence of a base catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Piperidine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-2,3,5,6-tetramethyl-2-cyclohexene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione to corresponding diols or hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Quinones or hydroxyquinones
Reduction: Diols or hydroxy derivatives
Substitution: Halogenated or alkylated derivatives
Scientific Research Applications
5-Phenyl-2,3,5,6-tetramethyl-2-cyclohexene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-phenyl-2,3,5,6-tetramethyl-2-cyclohexene-1,4-dione involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3,3,6,6-Tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
- 3,3,6,6-Tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Phenyl-(2,3,5,6-tetramethyl-phenyl)-methanone
Uniqueness
5-Phenyl-2,3,5,6-tetramethyl-2-cyclohexene-1,4-dione is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C16H18O2 |
|---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
2,3,5,6-tetramethyl-5-phenylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C16H18O2/c1-10-11(2)15(18)16(4,12(3)14(10)17)13-8-6-5-7-9-13/h5-9,12H,1-4H3 |
InChI Key |
NZWRFYFPTDOXFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)C(=C(C(=O)C1(C)C2=CC=CC=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


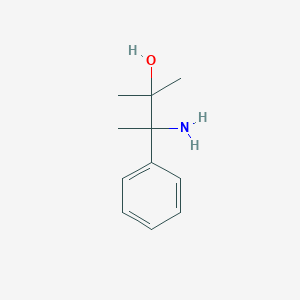
![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)
